molecular formula C6H8N2O2 B3153182 2-(1H-imidazol-1-yl)propanoic acid CAS No. 753489-91-7

2-(1H-imidazol-1-yl)propanoic acid

Cat. No. B3153182
CAS RN: 753489-91-7
M. Wt: 140.14 g/mol
InChI Key: SFWQHFXRVMKCLS-UHFFFAOYSA-N
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Description

“2-(1H-imidazol-1-yl)propanoic acid” is a compound that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is a key component of many important biological molecules, including histidine and various enzymes .


Synthesis Analysis

Imidazole derivatives can be synthesized using various techniques. One method involves the use of a copper (II) catalyst in a Mannich base technique . This method has been found to be effective for the synthesis of a series of imidazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” involves an imidazole ring attached to a propanoic acid group . The InChI code for this compound is 1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) .


Chemical Reactions Analysis

Imidazole compounds, including “this compound”, can participate in various chemical reactions. For instance, they can undergo reactions with other compounds to form derivatives with different properties .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a molecular weight of 140.14 . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Antimicrobial Activity

Imidazole-2-propanoic acid derivatives have demonstrated significant antimicrobial potential. Researchers have synthesized various analogs and evaluated their effectiveness against bacteria, fungi, and other pathogens . For instance, compounds like 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole exhibited promising antibacterial and antifungal properties.

Anti-Inflammatory and Analgesic Effects

Certain imidazole derivatives, including those containing indole moieties, have shown anti-inflammatory and analgesic activities. For example, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide displayed both anti-inflammatory effects and low ulcerogenic potential .

Metal-Organic Frameworks (MOFs) and Sensing Applications

Imidazole-2-propanoic acid can serve as a ligand in the construction of luminescent metal-organic frameworks (MOFs). These MOFs exhibit interesting properties, such as efficient detection of Fe^3+ ions through luminescence quenching .

Drug Development and Synthesis

Imidazole derivatives are essential synthons in drug development. They serve as building blocks for various pharmaceutical compounds. Commercially available drugs containing the 1,3-diazole ring include clemizole (antihistaminic), omeprazole (antiulcer), and metronidazole (antibacterial) . Researchers continue to explore novel synthetic routes for imidazole-based drugs .

Mechanism of Action

Target of Action

2-(1H-imidazol-1-yl)propanoic acid is a derivative of imidazole, a five-membered heterocyclic moiety that is a core component of several natural products such as histidine, purine, and histamine

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The compound’s interaction with its targets likely involves the imidazole ring, which can act as both an acid and a base due to the presence of a positive charge on either of its two nitrogen atoms .

Biochemical Pathways

Imidazole is a product of histidine metabolism, which may involve oxidation or transamination . As a derivative of imidazole, this compound might be involved in similar biochemical pathways.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could influence the bioavailability of this compound.

Result of Action

Given the wide range of biological activities associated with imidazole derivatives , this compound could potentially exhibit a variety of effects depending on its specific targets and mode of action.

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s solubility in water and other polar solvents could affect its distribution in the body and its interaction with biological targets. Additionally, factors such as pH and temperature could potentially impact the compound’s stability and activity.

Safety and Hazards

“2-(1H-imidazol-1-yl)propanoic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Imidazole derivatives, including “2-(1H-imidazol-1-yl)propanoic acid”, have a wide range of potential applications in pharmaceuticals, natural products, endogenous chemicals, and polymers . Future research could focus on developing new synthesis methods, exploring new reactions, and investigating the biological activities of these compounds .

properties

IUPAC Name

2-imidazol-1-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFWQHFXRVMKCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70996805
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

753489-91-7
Record name 2-(1H-Imidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70996805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-imidazol-1-yl)propanoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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